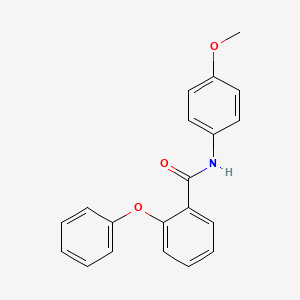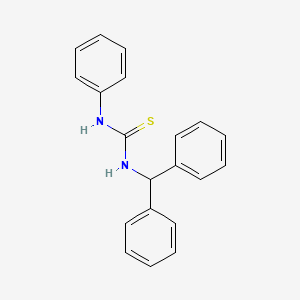![molecular formula C23H25NO2 B5775865 N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5775865.png)
N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide, commonly known as DMH-11, is a selective androgen receptor modulator (SARM) that has gained attention in the scientific community for its potential applications in various fields, including cancer research, osteoporosis treatment, and muscle wasting therapy.
Applications De Recherche Scientifique
DMH-11 has been studied for its potential applications in various fields, including cancer research, osteoporosis treatment, and muscle wasting therapy. In cancer research, DMH-11 has been shown to inhibit the growth of prostate cancer cells by selectively targeting androgen receptors. In osteoporosis treatment, DMH-11 has been shown to increase bone density and improve bone strength by selectively activating androgen receptors in bone tissue. In muscle wasting therapy, DMH-11 has been shown to increase muscle mass and strength by selectively activating androgen receptors in skeletal muscle tissue.
Mécanisme D'action
DMH-11 selectively targets androgen receptors, which are proteins found in various tissues throughout the body, including the prostate, bone, and skeletal muscle. When DMH-11 binds to androgen receptors, it activates a signaling pathway that leads to increased protein synthesis and muscle growth, as well as increased bone density and strength. DMH-11 also inhibits the growth of prostate cancer cells by blocking the androgen receptor signaling pathway.
Biochemical and Physiological Effects:
DMH-11 has been shown to have several biochemical and physiological effects, including increased muscle mass and strength, increased bone density and strength, and inhibition of prostate cancer cell growth. DMH-11 has also been shown to have minimal effects on other tissues in the body, such as the liver and kidneys, which can be a limiting factor for other androgen receptor modulators.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMH-11 for lab experiments is its selective targeting of androgen receptors, which allows for specific activation or inhibition of these receptors in various tissues. This can provide insights into the role of androgen receptors in different physiological processes. However, one limitation of DMH-11 is its limited availability and high cost, which can make it difficult to conduct large-scale experiments.
Orientations Futures
There are several future directions for DMH-11 research, including further studies on its potential applications in cancer research, osteoporosis treatment, and muscle wasting therapy. Additionally, there is a need for more studies on the long-term effects of DMH-11 use, as well as its potential interactions with other medications. Finally, there is a need for the development of more selective and cost-effective androgen receptor modulators for use in research and clinical settings.
Méthodes De Synthèse
DMH-11 is synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenylacetic acid with ethyl bromoacetate to form 3,4-dimethylphenyl-2-bromoethylacetate. This intermediate is then reacted with cyclohexylmagnesium bromide to yield 3,4-dimethylphenyl-2-cyclohexylethylacetate. The final step involves the reaction of this intermediate with 4-[(1-hydroxycyclohexyl)ethynyl]benzoyl chloride to form DMH-11.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-17-6-11-21(16-18(17)2)24-22(25)20-9-7-19(8-10-20)12-15-23(26)13-4-3-5-14-23/h6-11,16,26H,3-5,13-14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEGDLZPKOPHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#CC3(CCCCC3)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)

![N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B5775809.png)
![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)

![1-cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5775827.png)

![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5775839.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)



![3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B5775876.png)